

Diethyl phosphonate chemical properties and structure

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Compound of Interest		
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An In-depth Technical Guide on the Core Chemical Properties and Structure of **Diethyl Phosphonate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphonate, also known as diethyl phosphite, is a significant organophosphorus compound with the chemical formula $(C_2H_5O)_2P(O)H.[1]$ It serves as a versatile intermediate in the synthesis of a wide array of organophosphorus compounds, which have applications in medicinal chemistry and materials science.[1][2] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with **diethyl phosphonate**. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

Diethyl phosphonate is the diethyl ester of phosphonic acid.[3] While its name might suggest a phosphite structure, the equilibrium lies overwhelmingly towards the phosphonate tautomer, which features a tetrahedral phosphorus center.[1] The structure consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydrogen atom, and single-bonded to two ethoxy groups (-OCH₂CH₃).



- IUPAC Name: Diethyl phosphonate
- Synonyms: Diethyl phosphite, Diethyl hydrogen phosphonate, Phosphonic Acid Diethyl Ester, Diethoxyphosphine oxide.[2][4]
- Molecular Formula: C₄H₁₁O₃P.[2][4][5]
- SMILES: CCO--INVALID-LINK--OCC

The molecule's reactivity is largely defined by the P-H bond, which is readily deprotonated, and the electrophilic nature of the phosphorus atom.[1]

Physicochemical Properties

The physical and chemical properties of **diethyl phosphonate** are summarized in the table below. It is a colorless liquid at room temperature with high miscibility in water, though this can lead to hydrolysis.[2][3]

Property	Value	Source
Molecular Weight	138.10 g/mol	[2][4][5]
Appearance	Colorless liquid	[2]
Melting Point	-70 °C	[2][4]
Boiling Point	50-51 °C at 2 mmHg; 138 °C at 760 mmHg	[2][3]
Density	1.072 g/mL at 25 °C	[2]
Refractive Index	n20/D 1.407	[2]
Solubility	Miscible with water (undergoes hydrolysis)	[2]
Vapor Pressure	0.383 mmHg at 25 °C	[2]
Flash Point	180 °F (82.2 °C)	[2]

Spectroscopic Data



Spectroscopic techniques are crucial for the identification and characterization of **diethyl phosphonate**. Key spectral data are summarized below.

Spectroscopic Data	Key Features
¹ H NMR	Signals corresponding to the ethoxy protons (-OCH ₂ - and -CH ₃) and the proton directly attached to the phosphorus (P-H), which typically appears as a doublet with a large coupling constant.
³¹ P NMR	A characteristic signal whose chemical shift is indicative of the phosphonate structure.
Infrared (IR) Spectroscopy	Strong absorption band for the P=O stretching vibration (typically around 1250 cm ⁻¹), a band for the P-H stretch (around 2400 cm ⁻¹), and bands for C-H and C-O stretching.[6]
Mass Spectrometry (MS)	The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy and ethyl groups.[3] [7]

Experimental Protocols Synthesis of Diethyl Phosphonate

A common laboratory-scale synthesis of **diethyl phosphonate** involves the reaction of phosphorus trichloride with ethanol.[1]

Materials:

- Phosphorus trichloride (PCl₃)
- Anhydrous ethanol (C₂H₅OH)
- Inert solvent (e.g., diethyl ether)



- Round-bottom flask
- Dropping funnel
- Condenser
- Stirring apparatus

Procedure:

- A solution of anhydrous ethanol in an inert solvent is placed in a round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser, and cooled in an ice bath.
- Phosphorus trichloride is added dropwise from the dropping funnel to the cooled ethanol solution with continuous stirring. The reaction is exothermic. The reaction is: PCl₃ + 3
 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl.[1]
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours.
- The resulting mixture is then worked up, which may involve washing with a mild base to neutralize the generated HCl, followed by extraction and distillation under reduced pressure to purify the **diethyl phosphonate**.

Synthesis via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds and can be used to synthesize derivatives of **diethyl phosphonate**.[8]

General Protocol (for Diethyl (4-nitrobenzyl)phosphonate):[8]

- Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.
- Charge the flask with 4-nitrobenzyl halide and triethyl phosphite.
- Heat the reaction mixture under reflux for 4-6 hours.[8]
- Monitor the reaction progress using thin-layer chromatography (TLC).



• After the reaction is complete, cool the mixture and purify the product, typically by vacuum distillation or column chromatography, to yield diethyl (4-nitrobenzyl)phosphonate.[8]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the detection and quantification of **diethyl phosphonate**.[9]

Instrumentation:

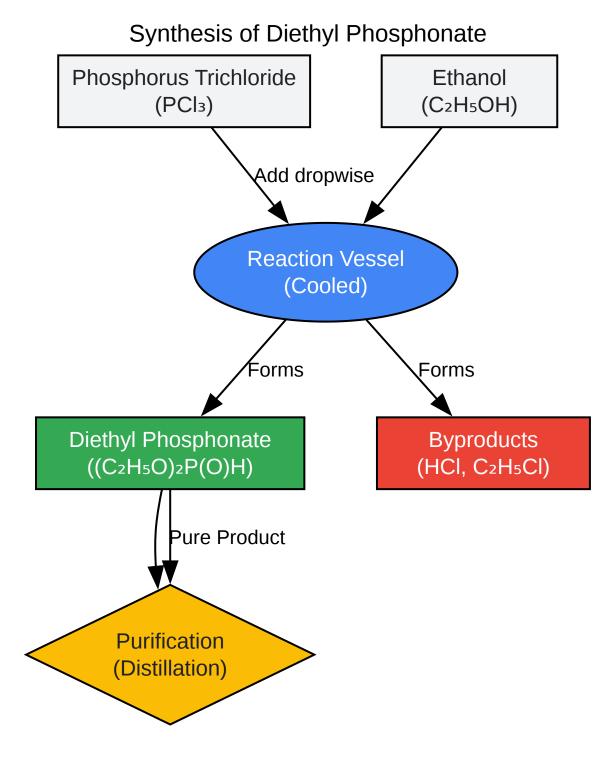
- Gas chromatograph coupled with a mass spectrometer.
- Capillary column: HP-5 (or equivalent), 30 m length, 0.32 mm internal diameter, 1 μm film thickness.[9]

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample containing diethyl phosphonate in a suitable solvent (e.g., dichloromethane).
- Injection: Inject a small volume (e.g., 1 μL) of the sample into the GC injector, which is typically maintained at a high temperature (e.g., 220°C).[9]
- Separation: The separation is achieved on the capillary column using a temperature program. A typical program might start at 70°C, hold for a few minutes, and then ramp up to a higher temperature to ensure elution of all components.[9]
- Detection: As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of diethyl phosphonate is then recorded. The retention time for diethyl phosphite has been reported to be around 6.7 minutes under specific conditions.[9]
- Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of diethyl phosphonate.

Mandatory Visualizations



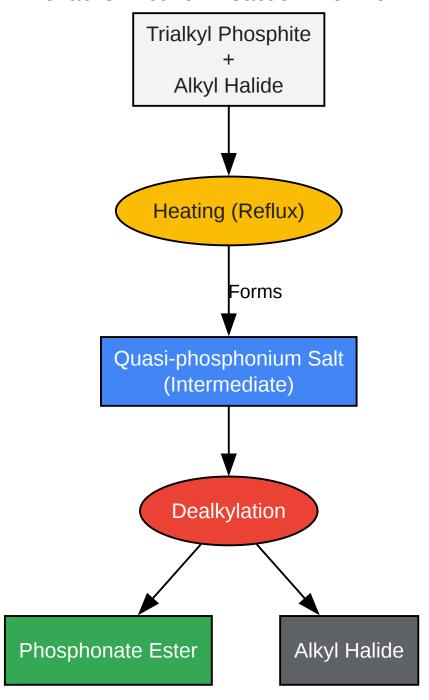


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Caption: Workflow for the synthesis of **diethyl phosphonate**.



Michaelis-Arbuzov Reaction Workflow



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